molecular formula C19H19FN2O4S B2524966 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 895449-34-0

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide

Cat. No.: B2524966
CAS No.: 895449-34-0
M. Wt: 390.43
InChI Key: DLZJPLDDKKNQLH-VZCXRCSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide is a useful research compound. Its molecular formula is C19H19FN2O4S and its molecular weight is 390.43. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that mediates the toxicity of certain environmental contaminants .

Mode of Action

The compound interacts with its target, AhR, by binding to it. This binding event triggers a series of changes in the receptor, which can lead to alterations in gene expression and cellular function .

Biochemical Pathways

The compound’s interaction with AhR affects various biochemical pathways. One key pathway is the Excited State Intramolecular Proton Transfer (ESIPT) . This pathway involves the transfer of a proton within the molecule during an excited state, leading to the emission of light .

Pharmacokinetics

It’s noted that the compound exhibits good thermal stability , which could potentially influence its bioavailability.

Result of Action

The result of the compound’s action is primarily observed in its photophysical properties. Due to the ESIPT characteristic, the compound exhibits dual fluorescence (vinyl alcohol emission and ketone emission) in solution and only one type of emission in solid films . After coordination with a boron difluoride compound, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Action Environment

The action of the compound is influenced by environmental factors such as solvent polarity. For instance, the ESIPT reaction of the compound is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the chemical environment in which it is situated .

Properties

IUPAC Name

N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4S/c1-24-8-7-22-14-10-15(25-2)16(26-3)11-17(14)27-19(22)21-18(23)12-5-4-6-13(20)9-12/h4-6,9-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZJPLDDKKNQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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